Cas no 959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide)

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide structure
959741-32-3 structure
Product Name:5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
CAS 번호:959741-32-3
MF:C7H6BrNO3
메가와트:232.0314412117
MDL:MFCD28962490
CID:4769970
PubChem ID:68458381
Update Time:2026-02-26

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide 화학적 및 물리적 성질

이름 및 식별자

    • 5-bromo-2-(methoxycarbonyl)pyridine 1-oxide
    • 5-bromo-2-(methoxycarbonyl)pyridine-N-oxide
    • AK00779456
    • methyl 5-bromo-1-oxidopyridin-1-ium-2-carboxylate
    • 5-Bromo-N-oxopyridine-2-carboxylic acid methyl ester
    • C77316
    • 5-Bromo-2-(methoxycarbonyl)pyridine1-oxide
    • BS-17996
    • DB-196363
    • 5-Bromo-2-pyridinecarboxylic acid methyl ester, 1-oxide
    • 959741-32-3
    • 5-bromo-2-(methoxycarbonyl)pyridin-1-ium-1-olate
    • MFCD28962490
    • AKOS037649313
    • MCYWPISPRQLCFC-UHFFFAOYSA-N
    • SCHEMBL2961818
    • 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
    • MDL: MFCD28962490
    • 인치: 1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3
    • InChIKey: MCYWPISPRQLCFC-UHFFFAOYSA-N
    • 미소: BrC1C=CC(C(=O)OC)=[N+](C=1)[O-]

계산된 속성

  • 정밀분자량: 230.95311g/mol
  • 동위원소 질량: 230.95311g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 176
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.7
  • 토폴로지 분자 극성 표면적: 51.8

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BV407-50mg
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
959741-32-3 97%
50mg
87.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BV407-200mg
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
959741-32-3 97%
200mg
243.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BV407-100mg
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
959741-32-3 97%
100mg
139CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BV407-5g
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
959741-32-3 97%
5g
3240.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BV407-1g
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
959741-32-3 97%
1g
972.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BV407-250mg
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
959741-32-3 97%
250mg
306CNY 2021-05-07
eNovation Chemicals LLC
Y1211804-10g
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
959741-32-3 95%
10g
$800 2024-07-23
Chemenu
CM531073-1g
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide
959741-32-3 97%
1g
$99 2022-03-01
Chemenu
CM531073-5g
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide
959741-32-3 97%
5g
$356 2022-03-01
abcr
AB527767-250 mg
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; .
959741-32-3
250MG
€114.70 2023-04-17

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Carbamide peroxide ,  Trifluoroacetic anhydride Solvents: Acetonitrile ;  0 °C; < 10 °C; 10 °C → rt; overnight, rt
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합성 방법 2

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1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  20 h, reflux; reflux → rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  rt
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합성 방법 3

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1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 12 h, 45 °C
1.2 Reagents: Sodium sulfite ;  0 °C
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Fused 1,2,3,4-tetrahydropyridine-2,4-dione multicyclic compounds as PARP1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
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합성 방법 4

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1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 1 h, 0 °C → reflux
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, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 1 h, 0 °C → reflux
참조
Preparation of aromatic ring compounds as GPR40 agonists
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
참조
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, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
참조
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, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
참조
Novel tricyclic 3,4-dihydro-2h-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators
, United States, , ,

합성 방법 9

반응 조건
1.1 Reagents: Carbamide peroxide ,  Trifluoroacetic anhydride Solvents: Acetonitrile ;  10 °C → rt; 2 d, rt
참조
Novel tricyclic 3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators and their preparation
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: Carbamide peroxide ,  Trifluoroacetic anhydride Solvents: Acetonitrile ;  2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Preparation of substituted pyridyl amide compounds as modulators of the histamine H3 receptor
, United States, , ,

합성 방법 11

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; overnight, 45 °C
1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ;  pH 8
참조
Pesticidal and parasiticidal vinyl isoxazoline compounds
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  20 h, reflux
참조
Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor
Slavik, Roger; Grether, Uwe; Muller Herde, Adrienne; Gobbi, Luca; Fingerle, Jurgen; et al, Journal of Medicinal Chemistry, 2015, 58(10), 4266-4277

합성 방법 13

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 12 h, rt
참조
Preparation of pyrazolyl-substituted pyridone compounds as serine protease inhibitors
, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건
1.1 Reagents: Carbamide peroxide ,  Trifluoroacetic anhydride Solvents: Dichloromethane ;  0 °C; 0 °C → 25 °C; 4 h, 25 °C
참조
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, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; overnight, 45 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8
참조
Preparation of the lysophosphatidic acid receptor antagonists and their medical applications
, World Intellectual Property Organization, , ,

합성 방법 16

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
참조
Preparation of novel pyridine derivatives as cannabinoid receptor 2 agonists
, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
참조
Preparation of pyridine-2-carboxamides useful as CB2 agonists
, World Intellectual Property Organization, , ,

합성 방법 18

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt
참조
Design, synthesis, and biological evaluation of 8-biarylquinolines: A novel class of PDE4 inhibitors
Gallant, Michel; Chauret, Nathalie; Claveau, David; Day, Stephen; Deschenes, Denis; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1407-1412

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Raw materials

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Preparation Products

추천 공급업체
Shanghai Hongxiang Biomedical Technology Co., Ltd.
골드 회원
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중국 공급자
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Shenzhen Yaoyuan R&D Center Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
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Shenzhen Yaoyuan R&D Center Co.,Ltd
Shaanxi pure crystal photoelectric technology co. LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shaanxi pure crystal photoelectric technology co. LTD